molecular formula C13H9N3O B11881135 5-(2-Cyanophenyl)nicotinamide CAS No. 1346691-51-7

5-(2-Cyanophenyl)nicotinamide

Cat. No.: B11881135
CAS No.: 1346691-51-7
M. Wt: 223.23 g/mol
InChI Key: ZDRMBHLXOGQREA-UHFFFAOYSA-N
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Description

5-(2-Cyanophenyl)nicotinamide is a chemical compound with the molecular formula C13H9N3O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanophenyl)nicotinamide typically involves the reaction of 2-cyanobenzaldehyde with nicotinic acid or its derivatives under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanophenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(2-Cyanophenyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Cyanophenyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Cyanophenyl)nicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyanophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

1346691-51-7

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

5-(2-cyanophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O/c14-6-9-3-1-2-4-12(9)10-5-11(13(15)17)8-16-7-10/h1-5,7-8H,(H2,15,17)

InChI Key

ZDRMBHLXOGQREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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